Absolute Stereochemical Configuration: (1R,3S,5S) vs. Enantiomeric (1S,3R,5R) and Diastereomeric (1R,3R,5S) Forms
The target compound bears the specific (1R,3S,5S) configuration, confirmed by the PubChem-deposited SMILES CC(C)(C)OC(=O)NC1C[C@@H]2[C@H](C1)O2 with defined tetrahedral stereocenters at positions 1, 3, and 5 [1]. Its enantiomer (1S,3R,5R) is a chemically distinct entity that would produce mirror-image downstream products. The diastereomer (1R,3R,5S), also marketed as the 'exo' form under the same CAS cluster, exhibits different spatial orientation of the carbamate substituent relative to the oxirane ring, altering both steric environment and hydrogen-bonding geometry . In the field of conformationally locked nucleosides, it has been demonstrated that only the enantiomer with the 'natural' configuration is responsible for observed biological activity; the unnatural enantiomer is inactive [2].
| Evidence Dimension | Absolute stereochemistry and enantiomeric/diastereomeric identity |
|---|---|
| Target Compound Data | (1R,3S,5S) configuration; specific optical rotation not publicly reported for this exact compound; 3 defined stereocenters (R,S,S) |
| Comparator Or Baseline | Enantiomer: (1S,3R,5R); Diastereomer: (1R,3R,5S) 'exo' form; Racemic mixture: (±) or 'rel-' prefix forms |
| Quantified Difference | The unnatural enantiomer of a related 6-oxabicyclo[3.1.0]hexane nucleoside (adenosine analog) showed zero detectable anti-HIV activity, whereas the natural-configuration enantiomer retained all biological activity of the racemate [2] |
| Conditions | Anti-HIV evaluation in cell-based assays; chiral HPLC resolution of enantiomers; adenosine deaminase used for configurational assignment [2] |
Why This Matters
Procuring the incorrect stereoisomer will produce downstream products with wrong absolute configuration, potentially resulting in complete loss of biological activity in drug discovery programs where stereochemistry is a critical activity determinant.
- [1] PubChem Compound Summary for CID 15419753, tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate. National Center for Biotechnology Information (2025). View Source
- [2] Rodriguez, J.B.; et al. Conformationally locked nucleoside analogues. Synthesis of dideoxycarbocyclic nucleoside analogues structurally related to neplanocin C. J. Med. Chem. 1994, 37 (20), 3389–3399. PMID: 7932567. View Source
